4-Cyano-2'-iodobenzophenone

Overview

Description

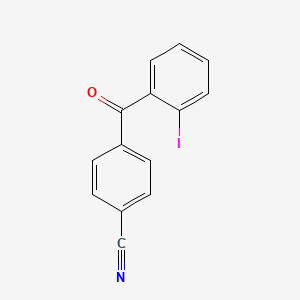

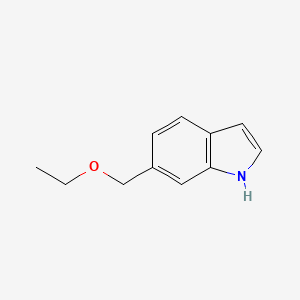

4-Cyano-2’-iodobenzophenone is a chemical compound that is widely used in scientific experiments due to its unique physical, chemical, and biological properties. It is a white solid with a molecular formula of C14H8INO .

Physical And Chemical Properties Analysis

4-Cyano-2’-iodobenzophenone is a white solid with a molecular weight of 333.12 g/mol. More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications

Synthesis of Heterocyclic Compounds : The compound has been used in the synthesis of various heterocyclic compounds. For instance, the synthesis of 2,3-dihydroselenophenes and selenophene derivatives was achieved through electrophilic cyclization of homopropargyl selenides using electrophiles like I(2) and ICl (Schumacher et al., 2010).

Organic Electronics and Photonics : In the realm of electronics and photonics, the compound plays a role in the synthesis of luminogenic materials with aggregation-induced emission (AIE) properties. This is particularly significant in developing materials with potential applications in optics, electronics, and the biological sciences (Jia et al., 2013).

Catalysis and Mechanistic Studies : It is utilized in the catalysis and mechanistic studies of organic reactions. For example, an efficient synthesis of 2- or 4-iododibenzofurans through CuI-mediated sequential iodination/cycloetherification of o-arylphenols was developed, highlighting the versatility of cyano- and iodo-functionalized compounds (Zhao et al., 2012).

Antitumor Compounds Synthesis : Research has explored its role in synthesizing heterocyclic compounds with potential antitumor activities. This includes the synthesis of compounds comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings with significant in vitro antiproliferative activity (Shams et al., 2010).

Photochemistry and Photophysics : In photochemistry, the compound contributes to understanding photoreactions, as seen in the study of ketyl radicals formed in Grignard reactions with 4′-cyano substituents on benzophenone (Ōkubo, 1977).

Development of Fluorescent Probes : It has been instrumental in developing fluorescent probes for simultaneous detection of glutathione and cysteine/homocysteine, demonstrating its utility in biomedical research (Yang et al., 2014).

Organic Synthesis and Ligand Development : Its derivatives have been used in the synthesis of organometallic complexes, such as N-heterocyclic carbene (NHC) cycloplatinated compounds, which are significant in the development of new ligands and catalysts (Fuertes et al., 2015).

Environmental Analysis : In environmental science, it's used in the analysis of water samples for UV absorbers, indicating its role in environmental monitoring (Negreira et al., 2009).

Optoelectronic Properties : The compound is pivotal in tuning optoelectronic properties in materials science, particularly in the development of host to dopant materials for OLEDs (Cao et al., 2018).

Mechanism of Action

Target of Action

The primary target of 4-Cyano-2’-iodobenzophenone is the RNA-dependent RNA polymerases (RdRp) of prototypic respiratory viruses . These polymerases are crucial for the replication of the viral genome, making them a key target for antiviral drugs .

Mode of Action

4-Cyano-2’-iodobenzophenone, as the active 5′-triphosphate (TP) metabolite of a 4ʹ-cyano modified C-adenosine analog phosphoramidate prodrug GS-7682, interacts with its target RdRp in a unique way . The RdRps of certain viruses incorporate this compound with unprecedented selectivity, even more efficiently than its natural ATP counterpart . Once incorporated into the nascent RNA strand, it acts as a chain-terminator, although higher NTP concentrations can partially overcome inhibition for some polymerases . The 4ʹ-modification is suggested to inhibit RdRp translocation .

Biochemical Pathways

The biochemical pathways affected by 4-Cyano-2’-iodobenzophenone primarily involve the replication machinery of respiratory RNA viruses . By inhibiting the RdRp, the compound disrupts the replication of the viral genome, thereby inhibiting the propagation of the virus .

Pharmacokinetics

A study on a similar compound, 4′-cyano-2′-deoxyinosine, suggests that it is rapidly absorbed from the intestinal tract, mainly distributed to the liver, and ultimately excreted via the urine in an unchanged form . It also has high bioavailability, suggesting potential for use in oral pharmaceutical formulations .

Result of Action

The result of the action of 4-Cyano-2’-iodobenzophenone at the molecular and cellular level is the inhibition of viral replication. By acting as a chain terminator during RNA synthesis, it prevents the propagation of the virus, thereby exerting its antiviral effect .

properties

IUPAC Name |

4-(2-iodobenzoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8INO/c15-13-4-2-1-3-12(13)14(17)11-7-5-10(9-16)6-8-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBKPLFUGQMVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641540 | |

| Record name | 4-(2-Iodobenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyano-2'-iodobenzophenone | |

CAS RN |

890098-63-2 | |

| Record name | 4-(2-Iodobenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate](/img/structure/B1613003.png)